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Compound of Interest

Compound Name: 5-Methyl-5-nonanol

Cat. No.: B1582256 Get Quote

This guide provides a comprehensive comparison of 5-Methyl-5-nonanol with its structural

isomers, offering researchers, scientists, and drug development professionals a clear

methodology for structural confirmation. By presenting comparative experimental data and

detailed protocols, this document serves as a practical resource for the unambiguous

identification of this tertiary alcohol.

Introduction to 5-Methyl-5-nonanol
5-Methyl-5-nonanol is a tertiary alcohol with the molecular formula C₁₀H₂₂O.[1][2] Its structure

features a nonane backbone with a methyl group and a hydroxyl group attached to the fifth

carbon. The systematic IUPAC name for this compound is 5-methylnonan-5-ol.[1] It is also

known by synonyms such as 2-Butyl-2-hexanol.[1][2] The confirmation of its structure is crucial

for its application in various research and development fields, and this is typically achieved

through a combination of spectroscopic techniques.

Comparison with Structural Isomers
To confirm the structure of 5-Methyl-5-nonanol, a comparison with its structural isomers is

essential. Isomers are molecules that have the same molecular formula but different structural

arrangements. The differences in their structures lead to distinct physical properties and unique

spectroscopic fingerprints. For this guide, we will compare 5-Methyl-5-nonanol with a primary

alcohol (1-Decanol), a secondary alcohol (5-Nonanol), and another tertiary alcohol isomer (2-

Methyl-2-nonanol).
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Structural and Spectroscopic Data Comparison
The following table summarizes the key structural and spectroscopic data for 5-Methyl-5-
nonanol and its selected isomers. This data is critical for distinguishing between these

compounds.
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Property
5-Methyl-5-
nonanol

1-Decanol 5-Nonanol
2-Methyl-2-
nonanol

Molecular

Formula
C₁₀H₂₂O C₁₀H₂₂O C₉H₂₀O C₁₀H₂₂O

Molecular Weight 158.28 g/mol 158.28 g/mol 144.26 g/mol 158.28 g/mol

Structure Tertiary Alcohol Primary Alcohol
Secondary

Alcohol
Tertiary Alcohol

CAS Number 33933-78-7[1][2] 112-30-1[3] 623-93-8 10297-57-1

¹H NMR (ppm)

Characteristic

signals for butyl

and methyl

groups adjacent

to a quaternary

carbon with a

hydroxyl group.

A triplet around

3.6 ppm for the -

CH₂OH protons.

A multiplet

around 3.5 ppm

for the -CHOH

proton.

A singlet for the

two methyl

groups and

signals for the

heptyl chain.

¹³C NMR (ppm)

A quaternary

carbon signal in

the 70-80 ppm

range.

A signal for the -

CH₂OH carbon

around 60-65

ppm.

A signal for the -

CHOH carbon

around 70-75

ppm.

A quaternary

carbon signal in

the 70-80 ppm

range.

IR (cm⁻¹)

Strong, broad O-

H stretch

(~3400), C-O

stretch (~1150).

[4]

Strong, broad O-

H stretch

(~3350), C-O

stretch (~1050).

[4][5]

Strong, broad O-

H stretch

(~3350), C-O

stretch (~1100).

[4]

Strong, broad O-

H stretch

(~3400), C-O

stretch (~1150).

[4]

Mass Spec (m/z)

Characteristic

fragmentation

pattern for a

tertiary alcohol,

often showing

the loss of an

alkyl group. A

prominent peak

at m/z 101.[1]

Prominent M-18

peak (loss of

water). Alpha-

cleavage peak at

m/z 31.

Alpha-cleavage

leading to

fragments of

different sizes

than 5-Methyl-5-

nonanol.

Fragmentation

pattern will differ

based on the

different alkyl

substituents.
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Experimental Protocols
Synthesis of 5-Methyl-5-nonanol (Grignard Reaction)
This protocol describes a general method for the synthesis of tertiary alcohols like 5-Methyl-5-
nonanol via the Grignard reaction.[6][7][8]

Materials:

Magnesium turnings

Iodine crystal (initiator)

1-Bromobutane

5-Nonanone

Anhydrous diethyl ether or Tetrahydrofuran (THF)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel

Magnetic stirrer and stir bars

Ice bath

Procedure:

Grignard Reagent Preparation:

Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped

with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert
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atmosphere (e.g., nitrogen or argon).

Add a small crystal of iodine.

Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

Add a small portion of the 1-bromobutane solution to the magnesium turnings to initiate

the reaction.

Once the reaction starts (indicated by bubbling and heat), add the remaining 1-

bromobutane solution dropwise at a rate that maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure

complete reaction.

Reaction with Ketone:

Cool the Grignard reagent solution in an ice bath.

Dissolve 5-nonanone in anhydrous diethyl ether and add it to the dropping funnel.

Add the 5-nonanone solution dropwise to the stirred Grignard solution while maintaining

the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Work-up and Purification:

Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction

and dissolve the magnesium salts.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with diethyl ether.

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent

under reduced pressure to obtain the crude product.

The crude 5-Methyl-5-nonanol can be purified by distillation or column chromatography.

Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Analyze the chemical shifts, integration, and splitting patterns to elucidate the structure. For

tertiary alcohols, the absence of a proton on the carbon bearing the hydroxyl group is a key

indicator.

2. Infrared (IR) Spectroscopy:

Obtain the IR spectrum of the neat liquid sample using an FTIR spectrometer with a suitable

accessory (e.g., ATR or salt plates).

Identify the characteristic broad O-H stretching band around 3200-3600 cm⁻¹ and the C-O

stretching band. The position of the C-O stretch can help distinguish between primary

(around 1050 cm⁻¹), secondary (around 1100 cm⁻¹), and tertiary (around 1150 cm⁻¹)

alcohols.[4]

3. Mass Spectrometry (MS):

Introduce the sample into a mass spectrometer (e.g., via GC-MS).

Analyze the fragmentation pattern. Tertiary alcohols often undergo alpha-cleavage, resulting

in the loss of an alkyl group to form a stable oxonium ion.

Logical Workflow for Structure Confirmation
The following diagram illustrates a logical workflow for the confirmation of the structure of a

synthesized alcohol, leading to the identification of 5-Methyl-5-nonanol.
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Workflow for Structure Confirmation of 5-Methyl-5-nonanol

Synthesis

Purification & Initial Checks

Spectroscopic Analysis

Conclusion

Synthesize Tertiary Alcohol
(e.g., Grignard Reaction)

Purify Product
(Distillation/Chromatography)

Determine Molecular Formula
(e.g., High-Res MS)

IR Spectroscopy:
- Broad O-H stretch?

- C-O stretch at ~1150 cm⁻¹?

C₁₀H₂₂O Confirmed

NMR Spectroscopy (¹H & ¹³C):
- Absence of -CHOH proton?

- Quaternary carbon at ~75 ppm?
- Correct alkyl signals?

Tertiary Alcohol Indicated

Mass Spectrometry:
- Correct Molecular Ion?

- Alpha-cleavage fragments?

Connectivity Consistent

Structure Confirmed:
5-Methyl-5-nonanol

Fragmentation Matches

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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